6-(4-Formylphenoxy)hexanenitrile

Description

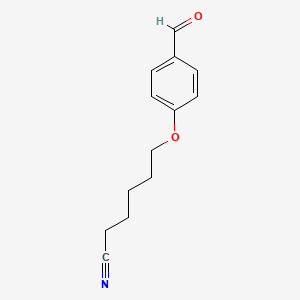

6-(4-Formylphenoxy)hexanenitrile (CAS: 1443327-29-4) is a nitrile-containing compound featuring a hexyl chain bridged by a phenoxy group substituted with a formyl moiety at the para position. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of fluorescent dyes and biomolecule labels via aldol condensations .

Properties

IUPAC Name |

6-(4-formylphenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,1-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOWZKHTKSZKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 6-(4-Formylphenoxy)hexanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is used in the development of new drugs and therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4-Formylphenoxy)hexanenitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds:

- 6-(4-Formylphenoxy)hexanenitrile: Formylphenoxy group + hexanenitrile.

- 2-(4-Chlorophenyl)hexanenitrile (CAS: 2124-74-5): Chlorophenyl group + hexanenitrile .

- 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile (CAS: 1443304-60-6): Halogenated phenoxy group + hexanenitrile .

- AM4346 (Cannabilactone analog): Cyclopentyl substituent + hexanenitrile in a cannabinoid receptor ligand .

Table 1: Structural and Physical Properties

Physicochemical Properties

- Solubility: The polar formyl group in this compound increases hydrophilicity compared to halogenated analogs, which are more lipophilic .

- Stability : Formyl derivatives may exhibit lower thermal stability due to the reactive aldehyde group, whereas halogenated compounds are more inert .

Table 2: Key Physicochemical Data

| Compound | Boiling Point (°C) | Flash Point (°C) | Refractive Index |

|---|---|---|---|

| 2-(4-Chlorophenyl)hexanenitrile | Not reported | 116.1 ± 15.9 | 1.521 |

| 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile | Not reported | Not available | Not reported |

Biological Activity

6-(4-Formylphenoxy)hexanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxy group attached to a hexanenitrile chain, with a formyl group at the para position of the phenyl ring. The molecular formula is C_{13}H_{13}N_{1}O_{2}, and its structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its interactions with biomolecules and potential therapeutic applications.

The compound’s mechanism of action is believed to involve the modulation of specific biochemical pathways through interaction with enzymes and receptors. Its nitrile group may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the formyl group is hypothesized to influence the compound's reactivity and binding affinity to target proteins.

| Structural Feature | Impact on Activity |

|---|---|

| Formyl Group | Enhances reactivity and potential for hydrogen bonding |

| Nitrile Group | Increases lipophilicity, promoting cellular uptake |

| Phenoxy Group | Provides structural stability and influences receptor binding |

Case Studies

Several studies have investigated the biological effects of this compound, focusing on its potential anti-inflammatory and antimicrobial properties.

-

Anti-inflammatory Activity :

- A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, showing a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.

-

Antimicrobial Effects :

- Another study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro assays indicated that concentrations above 20 µM led to cytotoxic effects in certain cancer cell lines.

- Enzyme Inhibition Studies : The compound was found to inhibit specific enzymes involved in inflammatory pathways, suggesting potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.